

Dimethyl Fumarate D6 chemical properties and synthesis

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Compound of Interest

Compound Name: *Dimethyl Fumarate D6*

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An In-depth Technical Guide to Dimethyl Fumarate-d6

Introduction

Dimethyl Fumarate (DMF) is the methyl ester of fumaric acid, utilized as a therapeutic agent for relapsing forms of multiple sclerosis and psoriasis.^{[1][2][3][4]} Its deuterated isotopologue, Dimethyl Fumarate-d6 (DMF-d6), in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as a critical tool in research and development. It is primarily used as an internal standard for quantitative analysis in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification of the parent drug.^[5] This guide provides a detailed overview of the chemical properties, synthesis, and key biological pathways related to DMF-d6 for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The incorporation of deuterium into the methyl groups results in a higher molecular weight for DMF-d6 compared to the non-labeled compound, which is the basis for its use in mass spectrometry-based quantification. The key properties are summarized below.

Property	Dimethyl Fumarate-d6 (DMF-d6)	Dimethyl Fumarate (DMF)
Molecular Formula	C ₆ H ₂ D ₆ O ₄	C ₆ H ₈ O ₄
Molecular Weight	150.16 g/mol	144.12 g/mol
CAS Number	66487-95-4	624-49-7
Synonyms	Fumaric Acid Dimethyl Ester (1,1,1,8,8,8-d6)	Tecfidera, Fumaric acid dimethyl ester
Physical State	Solid, White Crystalline Powder (inferred)	White Crystalline Powder
Melting Point	Not specified, likely similar to DMF	102-106 °C
Boiling Point	Not specified, likely similar to DMF	192-193 °C
Solubility	Not specified, likely similar to DMF	Sparingly soluble in water; soluble in methanol, ethanol, DMSO

Synthesis of Dimethyl Fumarate-d6

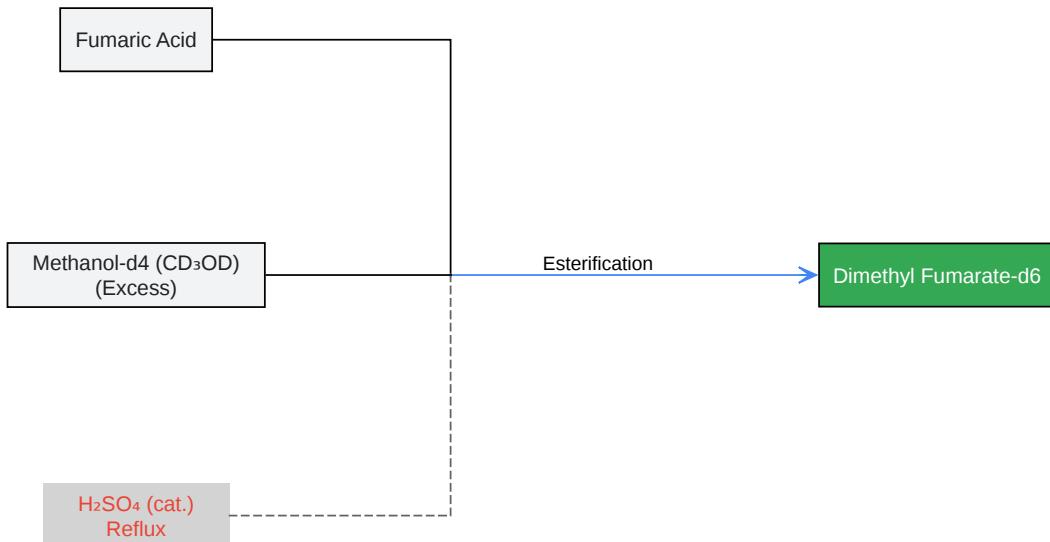
The synthesis of DMF-d6 typically mirrors the methods used for its non-deuterated analogue, primarily through the Fischer esterification of fumaric acid. The key distinction is the use of deuterated methanol (Methanol-d4 or CD₃OD) as the source of the deuterated methyl groups.

Experimental Protocol: Fischer Esterification

This protocol is a representative method adapted from established syntheses of dimethyl fumarate.

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add fumaric acid (1 equivalent).
- Reagent Addition: Add an excess of deuterated methanol (Methanol-d4, CD₃OD) to the flask to serve as both the reactant and the solvent.

- Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H_2SO_4), slowly to the stirring mixture.
- Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 10-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: After completion, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure to yield the crude product.
- Final Product: Purify the crude solid by recrystallization from a methanol/water mixture to obtain pure Dimethyl Fumarate-d6.

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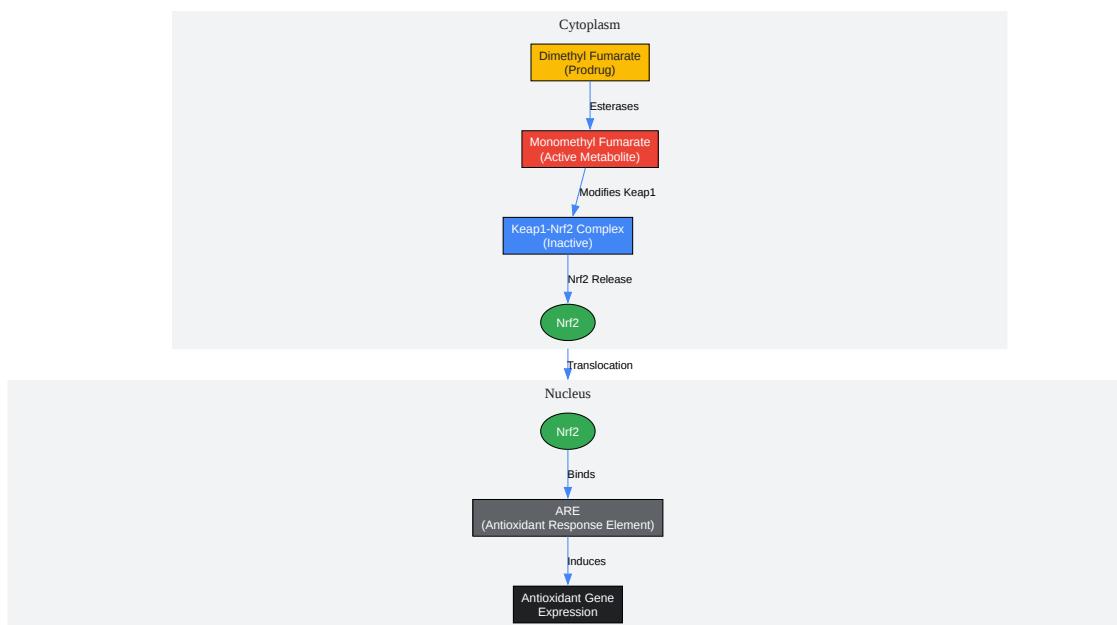
Caption: Reaction scheme for the synthesis of DMF-d6.

Biological Activity and Mechanism of Action

Dimethyl fumarate is a prodrug that is rapidly metabolized in the body to its active metabolite, monomethyl fumarate (MMF). The therapeutic effects of DMF are attributed to MMF, which is an activator of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.

- **Metabolism:** After oral administration, DMF is hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues into MMF.
- **Nrf2 Pathway Activation:** MMF modifies cysteine residues on the Keap1 protein, a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1.

- Nuclear Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.
- Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a suite of antioxidant and cytoprotective proteins. This action is believed to contribute to the anti-inflammatory and immunomodulatory effects observed in the treatment of multiple sclerosis.



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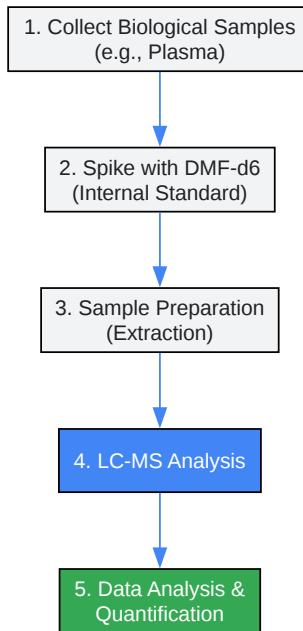
Caption: Nrf2 signaling pathway activation by DMF.

Application in Pharmacokinetic Studies

The primary application of DMF-d6 is as a stable isotope-labeled internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to quantify DMF and its metabolite MMF in biological matrices.

Experimental Workflow: LC-MS Quantification

- Sample Collection: Biological samples (e.g., plasma, urine) are collected from subjects at various time points after administration of the therapeutic drug (DMF).
- Internal Standard Spiking: A known concentration of DMF-d6 is added ("spiked") into each biological sample and calibration standard.
- Sample Preparation: The samples undergo an extraction procedure (e.g., protein precipitation or liquid-liquid extraction) to remove interferences and isolate the analytes.
- LC-MS Analysis: The prepared samples are injected into an LC-MS system. The liquid chromatography component separates DMF, MMF, and DMF-d6 based on their physicochemical properties. The mass spectrometer detects and quantifies each compound based on its unique mass-to-charge ratio.
- Quantification: Because the deuterated standard (DMF-d6) behaves nearly identically to the non-deuterated analyte (DMF) during extraction and ionization, any sample loss or matrix effects will affect both compounds proportionally. The concentration of DMF is calculated by comparing the peak area ratio of DMF to DMF-d6 against a calibration curve.



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Caption: Workflow for a typical pharmacokinetic study.

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